molecular formula C26H23N3O2 B5087950 1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B5087950
M. Wt: 409.5 g/mol
InChI Key: LBHNSFHFQGBYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as EMDPI, is a chemical compound that belongs to the class of pyrazoloisoquinolines. This molecule has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of EMDPI is not fully understood. However, it has been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in the regulation of cell growth and differentiation. EMDPI has also been reported to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects:
EMDPI has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. EMDPI has also been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide, which are involved in the pathogenesis of inflammatory diseases. In addition, EMDPI has been reported to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of EMDPI is its potential as a therapeutic agent for various diseases. However, its low solubility in water and poor pharmacokinetic properties limit its use in clinical settings. In addition, the synthesis of EMDPI is a multi-step process, which makes it difficult to produce on a large scale.

Future Directions

There are several future directions for research on EMDPI. One direction is to improve its pharmacokinetic properties to enhance its bioavailability and efficacy. Another direction is to study the structure-activity relationship of EMDPI to identify more potent analogs. Additionally, the potential of EMDPI as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be further explored.

Synthesis Methods

EMDPI can be synthesized using a multi-step reaction process. The first step involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate to form 1-ethyl-3,5-dimethoxy-4-oxo-2-cyclohexen-1-ylidene acetic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 1-ethyl-3,5-dimethoxy-4-oxo-2-phenylhydrazono-2-cyclohexen-1-ylidene acetic acid ethyl ester. Finally, the reaction of this intermediate with 2-chloro-4,5-diphenyl-1H-imidazole leads to the formation of EMDPI.

Scientific Research Applications

EMDPI has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. EMDPI has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-ethyl-7,8-dimethoxy-3,5-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-4-21-24-19-15-22(30-2)23(31-3)16-20(19)25(17-11-7-5-8-12-17)27-26(24)29(28-21)18-13-9-6-10-14-18/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHNSFHFQGBYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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